molecular formula C18H16ClIN2O2 B3618472 2-chloro-N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]benzamide

2-chloro-N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]benzamide

Cat. No.: B3618472
M. Wt: 454.7 g/mol
InChI Key: BHZGRFGBOMQNEF-UHFFFAOYSA-N
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Description

2-chloro-N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an iodo group, and a pyrrolidine-1-carbonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 2-chlorobenzoyl chloride and 4-iodo-2-aminobenzamide.

    Amide Formation: The 2-chlorobenzoyl chloride is reacted with 4-iodo-2-aminobenzamide in the presence of a base such as triethylamine to form the intermediate amide.

    Pyrrolidine-1-carbonyl Group Introduction: The intermediate amide is then reacted with pyrrolidine-1-carbonyl chloride in the presence of a base to introduce the pyrrolidine-1-carbonyl group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can lead to the formation of various substituted benzamides.

Scientific Research Applications

2-chloro-N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-iodo-2-(morpholine-1-carbonyl)phenyl]benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-chloro-N-[4-iodo-2-(piperidine-1-carbonyl)phenyl]benzamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-chloro-N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]benzamide is unique due to the presence of the pyrrolidine-1-carbonyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with specific desired activities.

Properties

IUPAC Name

2-chloro-N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClIN2O2/c19-15-6-2-1-5-13(15)17(23)21-16-8-7-12(20)11-14(16)18(24)22-9-3-4-10-22/h1-2,5-8,11H,3-4,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZGRFGBOMQNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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